1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester
CAS No.: 82914-35-0
Cat. No.: VC2359878
Molecular Formula: C6H6F8O
Molecular Weight: 246.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82914-35-0 |
|---|---|
| Molecular Formula | C6H6F8O |
| Molecular Weight | 246.1 g/mol |
| IUPAC Name | 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane |
| Standard InChI | InChI=1S/C6H6F8O/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4H,1-2H2 |
| Standard InChI Key | JCSRVIQQOQNBKC-UHFFFAOYSA-N |
| SMILES | C(C(C(F)F)(F)F)OCC(C(F)F)(F)F |
| Canonical SMILES | C(C(C(F)F)(F)F)OCC(C(F)F)(F)F |
Introduction
| Property | Value |
|---|---|
| CAS Number | 82914-35-0 |
| Molecular Formula | C₆H₆F₈O |
| Molecular Weight | 246.10 g/mol |
| IUPAC Name | 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane |
| InChI | InChI=1S/C6H6F8O/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4H,1-2H2 |
| InChIKey | JCSRVIQQOQNBKC-UHFFFAOYSA-N |
| SMILES | C(C(C(F)F)(F)F)OCC(C(F)F)(F)F |
The compound exhibits distinct physical characteristics that contribute to its utility in various applications. It is known for its high stability, low volatility, and excellent thermal and chemical resistance. Structurally, this ether consists of two 2,2,3,3-tetrafluoropropyl groups connected by an oxygen atom, creating a symmetric molecule with eight fluorine atoms that contribute to its unique properties.
Synthesis and Production Methods
The production of 1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane involves sophisticated chemical processes designed to create the specific fluorinated structure.
Synthetic Routes
The compound can be synthesized through several routes, with one common method involving the reaction of tetrafluoroethylene with tetrafluoropropanol in the presence of a catalyst such as boron trifluoride. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the final product.
The synthesis typically proceeds through several key steps:
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Preparation of the fluorinated intermediates
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Catalyst-assisted coupling reaction
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Purification of the crude product
Industrial Production Techniques
In industrial settings, the production process is scaled up with specialized equipment and techniques:
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Large-scale reactors with precise control of reaction parameters are employed.
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The process involves high-pressure reactors suitable for handling fluorinated compounds.
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Continuous addition of reactants rather than batch processing is often utilized to improve efficiency.
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Sophisticated separation techniques are implemented to isolate the desired product from by-products and unreacted materials.
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The final purification typically involves distillation to achieve the required specifications for commercial applications.
Chemical Reactivity and Reaction Mechanisms
Types of Reactions
The compound engages in several reaction types:
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Nucleophilic Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
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Oxidation and Reduction: While less common due to the compound's high stability, these reactions can occur with strong oxidizing or reducing agents.
Common Reagents and Reaction Conditions
Various reagents can be employed to induce chemical transformations of bis(2,2,3,3-tetrafluoropropyl)ether:
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Nucleophiles: Hydroxide ions, alkoxides, and amines are common nucleophiles used in substitution reactions.
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Oxidizing Agents: Strong oxidizers such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
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Reducing Agents: Compounds like lithium aluminum hydride can be employed for reduction reactions.
The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohol derivatives, while oxidation reactions can yield carbonyl compounds.
Comparison with Related Fluorinated Compounds
Understanding the relationship between bis(2,2,3,3-tetrafluoropropyl)ether and similar compounds provides insight into its unique properties and applications.
Structural Analogues
Several structurally related fluorinated compounds deserve comparison:
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1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (CAS: 16627-68-2): A similar compound with applications in battery technology and as a solvent .
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2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound used in organic synthesis and industrial processes.
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1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane (CAS: 2409-18-9): A more complex fluorinated ether with additional functional groups .
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Phosphonic acid, bis(2,2,3,3-tetrafluoropropyl) ester (CAS: 65611-25-8): A phosphorus-containing fluorinated compound with different functional properties .
Research Findings in Battery Applications
Recent research has revealed significant insights into the performance of bis(2,2,3,3-tetrafluoropropyl)ether in battery systems.
Electrolyte Enhancement
Studies have demonstrated that the compound improves battery performance through multiple mechanisms:
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Reduction of electrolyte viscosity, which enhances ion mobility and improves conductivity.
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Formation of a more stable solid electrolyte interphase (SEI) on electrode surfaces, which protects against unwanted side reactions.
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In lithium-sulfur batteries, it addresses the "shuttle effect" by reducing polysulfide solubility, which otherwise leads to capacity fade over multiple charge-discharge cycles.
Performance Metrics
Research shows that incorporation of bis(2,2,3,3-tetrafluoropropyl)ether as an electrolyte component or additive results in measurable improvements in battery performance:
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Enhanced cycling stability, with batteries maintaining higher capacity over multiple charge-discharge cycles.
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Improved rate capability, allowing batteries to perform better under high current densities.
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Lower internal resistance, resulting in better power delivery and less heat generation during operation.
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